molecular formula C22H25N3O4 B2517416 4-(2,5-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide CAS No. 406691-83-6

4-(2,5-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide

Cat. No. B2517416
CAS RN: 406691-83-6
M. Wt: 395.459
InChI Key: LZLYPOXYSNMUHP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been reported in the literature. For instance, a compound with a pyrazole moiety, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, was synthesized through the reaction of a chalcone derivative with semicarbazide . Similarly, the synthesis of 4-(4,6-dimethoxylpyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester was achieved by reacting 2-amino-4,6-dimethoxyl pyrimidine with potassium thiocyanate and methyl chloroformate . These methods typically involve the formation of the pyrimidine ring followed by functionalization at various positions on the ring.

Molecular Structure Analysis

The molecular structures of synthesized pyrimidine derivatives are often confirmed using single-crystal X-ray diffraction studies. For example, the crystal structure of the pyrazole derivative mentioned above was determined to crystallize in the triclinic crystal system with specific unit cell parameters . The thiourea derivative was found to crystallize in the monoclinic space group with its own unique set of crystallographic data . These analyses provide detailed information about the arrangement of atoms within the molecules and the overall molecular geometry.

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives can be influenced by the substituents attached to the pyrimidine ring. In the case of cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine, the presence of various carboxylic acids led to the formation of different hydrogen bonding patterns, which in turn affected the overall supramolecular architecture of the cocrystals . The position of protonation on the pyrimidine ring was a key factor in determining the type of cation formed and the resulting hydrogen bonding motifs.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are closely related to their molecular structure. The crystallographic data provide insights into the density and molecular volume, which are important for understanding the material's properties. For instance, the density of the thiourea derivative was reported as 1.490 g/cm³ . Hydrogen bonding interactions, such as N-H...O and C-H...O, play a significant role in stabilizing the crystal and molecular structure of these compounds . Additionally, the presence of halogen bonds and π-π stacking interactions contribute to the stability and properties of the cocrystals .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis and Antimicrobial Activity : Novel compounds with antimicrobial activities were synthesized, demonstrating the potential of pyrimidine derivatives in developing new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
  • Anti-inflammatory and Analgesic Agents : Research on the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone showed significant anti-inflammatory and analgesic activities, highlighting the therapeutic potential of such derivatives (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
  • Anticancer and Anti-5-lipoxygenase Agents : A study on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives illustrated their potential as anticancer and anti-5-lipoxygenase agents, offering avenues for therapeutic applications (Rahmouni et al., 2016).

Chemical Synthesis and Characterization

  • Novel Synthesis Methods : Innovative methods for synthesizing pyrido[2,3-d]pyrimidine-6-carboxamide derivatives were developed, showing efficient and simple approaches to complex heterocyclic compounds, which could have various scientific and industrial applications (Shaabani et al., 2009).
  • Polyamides and Poly(amide-imide)s : The synthesis of new aromatic polyamides and poly(amide–imide)s from specific diamino compounds suggests applications in materials science, particularly due to their thermal stability and solubility properties (Saxena, Rao, Prabhakaran, & Ninan, 2003).

properties

IUPAC Name

4-(2,5-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-12-6-7-15(10-13(12)2)24-21(26)19-14(3)23-22(27)25-20(19)17-11-16(28-4)8-9-18(17)29-5/h6-11,20H,1-5H3,(H,24,26)(H2,23,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLYPOXYSNMUHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(NC(=O)NC2C3=C(C=CC(=C3)OC)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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